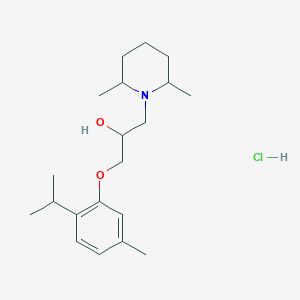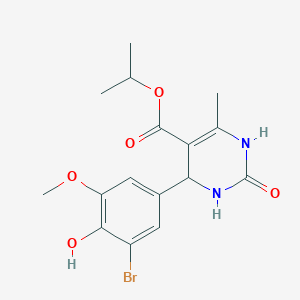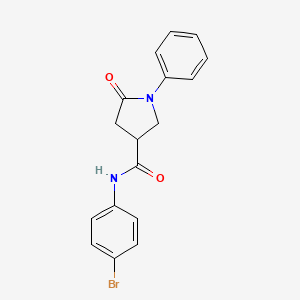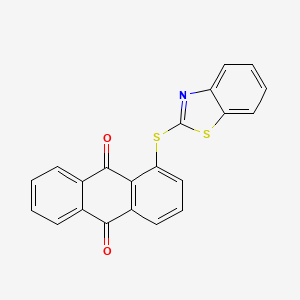![molecular formula C19H25NO3 B4985246 (2,4-dimethoxy-3-methylbenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4985246.png)
(2,4-dimethoxy-3-methylbenzyl)[2-(2-methoxyphenyl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-dimethoxy-3-methylbenzyl)[2-(2-methoxyphenyl)ethyl]amine, commonly known as DMMA, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been studied for its potential therapeutic properties.
Mécanisme D'action
DMMA acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, meaning it increases the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other antidepressant and anxiolytic medications.
Biochemical and Physiological Effects:
DMMA has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. This increase in neurotransmitter levels is thought to be responsible for its antidepressant and anxiolytic effects. DMMA has also been found to increase heart rate and blood pressure in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DMMA has been found to have a high affinity for the serotonin transporter, making it a useful tool for studying the serotonin system. However, its psychoactive properties and potential for abuse make it difficult to use in human studies.
Orientations Futures
There is still much to be learned about DMMA and its potential therapeutic properties. Some areas of future research include its effects on addiction and substance abuse, its potential as a treatment for other mental health disorders, and its safety and efficacy in human studies.
In conclusion, DMMA is a psychoactive compound that has been studied for its potential therapeutic properties. Its mechanism of action is similar to that of other antidepressant and anxiolytic medications, and it has been found to increase the levels of serotonin, norepinephrine, and dopamine in the brain. DMMA has advantages and limitations for lab experiments, and there is still much to be learned about its potential therapeutic uses.
Méthodes De Synthèse
DMMA can be synthesized through a multistep process that involves the reaction of 2,4-dimethoxytoluene with 2-methoxyphenylacetonitrile in the presence of a reducing agent such as lithium aluminum hydride. The resulting compound is then treated with methyl iodide to form DMMA.
Applications De Recherche Scientifique
DMMA has been studied for its potential therapeutic properties in treating various mental health disorders. It has been found to exhibit antidepressant and anxiolytic effects in animal models. DMMA has also been studied for its potential as a treatment for addiction and substance abuse.
Propriétés
IUPAC Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-2-(2-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-14-17(21-2)10-9-16(19(14)23-4)13-20-12-11-15-7-5-6-8-18(15)22-3/h5-10,20H,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGYMJJCZPVWHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CNCCC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dimethoxy-3-methylphenyl)methyl][2-(2-methoxyphenyl)ethyl]amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B4985177.png)
![5-(2-furyl)-N-[3-(4-iodophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4985194.png)
![1-acetyl-17-(4-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4985206.png)


![5-[(4-butylphenyl)diazenyl]-2-(3-chlorophenyl)-4-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4985220.png)
![N-allyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4985227.png)


![N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B4985260.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B4985272.png)
![1-[(2-methylphenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B4985279.png)